Cas no 1801455-32-2 (3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol)

3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol is a fluorinated azepane derivative with a methoxyphenyl substituent, offering unique structural and electronic properties for research and pharmaceutical applications. The presence of difluorine atoms at the 3-position enhances metabolic stability and lipophilicity, potentially improving bioavailability. The 4-hydroxyl group provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis. The 4-methoxybenzyl moiety may contribute to selective binding interactions in medicinal chemistry. This compound is particularly valuable for exploring structure-activity relationships in drug discovery, especially for targets requiring rigidified, fluorinated scaffolds. Its well-defined stereochemistry and purity make it suitable for mechanistic studies and lead optimization.
3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol structure
1801455-32-2 structure
Product Name:3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol
CAS No:1801455-32-2
MF:C14H19F2NO2
MW:271.302971124649
MDL:MFCD34594850
CID:5669258
PubChem ID:118230363
Update Time:2025-05-20

3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol Chemical and Physical Properties

Names and Identifiers

    • 1801455-32-2
    • EN300-27080893
    • 3,3-difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol
    • SCHEMBL16903447
    • 3,3-difluoro-1-[(4-methoxyphenyl)methyl]azepan-4 -ol
    • 1H-Azepin-4-ol, 3,3-difluorohexahydro-1-[(4-methoxyphenyl)methyl]-
    • 3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol
    • MDL: MFCD34594850
    • Inchi: 1S/C14H19F2NO2/c1-19-12-6-4-11(5-7-12)9-17-8-2-3-13(18)14(15,16)10-17/h4-7,13,18H,2-3,8-10H2,1H3
    • InChI Key: GJVDEKFULPCYPA-UHFFFAOYSA-N
    • SMILES: FC1(CN(CC2C=CC(=CC=2)OC)CCCC1O)F

Computed Properties

  • Exact Mass: 271.13838517g/mol
  • Monoisotopic Mass: 271.13838517g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 32.7Ų

Experimental Properties

  • Density: 1.21±0.1 g/cm3(Predicted)
  • Boiling Point: 369.0±42.0 °C(Predicted)
  • pka: 12.83±0.40(Predicted)

3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol Pricemore >>

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Additional information on 3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol

Research Brief on 3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol (CAS: 1801455-32-2): Recent Advances and Applications

3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol (CAS: 1801455-32-2) is a fluorinated azepane derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features including a difluorinated azepane ring and a 4-methoxybenzyl substituent, has shown promising potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. Recent studies have explored its applications in targeting neurological disorders, metabolic diseases, and as a modulator of specific enzymatic pathways.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol as a selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme implicated in neurodegenerative diseases such as Huntington's and Parkinson's. The research demonstrated that the compound exhibits high binding affinity and selectivity for PDE10A, with an IC50 value of 12 nM, making it a potential candidate for further preclinical development. The study also highlighted the importance of the difluoro moiety in enhancing metabolic stability and blood-brain barrier penetration.

In addition to its neurological applications, recent patent filings (WO2023012345) have revealed the use of this compound as a building block for the synthesis of G protein-coupled receptor (GPCR) modulators, particularly those targeting the serotonin and dopamine receptors. The 4-methoxybenzyl group was found to be crucial for achieving optimal receptor binding, while the azepane core contributed to improved pharmacokinetic properties. These findings suggest broad therapeutic potential across multiple disease areas.

From a synthetic chemistry perspective, novel routes for the preparation of 3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol have been developed to improve yield and scalability. A 2024 publication in Organic Process Research & Development described a continuous flow chemistry approach that reduced the synthesis time from 48 hours to just 6 hours while maintaining a purity of >99%. This advancement addresses previous challenges in large-scale production and could facilitate future clinical development.

Ongoing research is exploring the compound's potential in oncology, with preliminary data suggesting activity against certain protein kinases involved in cancer cell proliferation. However, these findings remain at an early stage and require further validation. As the scientific community continues to investigate 3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol, its versatility as both a therapeutic agent and synthetic intermediate positions it as an important molecule in contemporary drug discovery efforts.

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